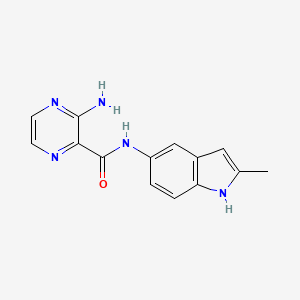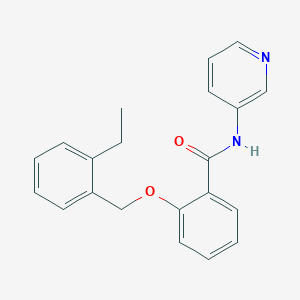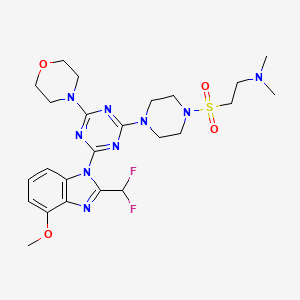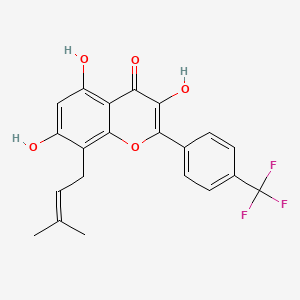![molecular formula C22H22F6N2O2 B610962 1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride CAS No. 1386439-51-5](/img/structure/B610962.png)
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride
Vue d'ensemble
Description
SR1555 hydrochloride is a novel synthetic ligand that specifically targets the retinoic acid receptor-related orphan nuclear receptor gamma (RORγ). This compound is known for its role as an inverse agonist, meaning it binds to the receptor and induces a pharmacological response opposite to that of an agonist . RORγ is a member of the nuclear receptor superfamily, which plays a crucial role in regulating various physiological processes, including T cell differentiation and the development of TH17 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SR1555 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of a biphenyl derivative, which serves as the core structure.
Functional group modifications:
Final steps: The final steps involve the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of SR1555 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to ensure complete conversion of reactants to the desired product.
Purification methods: Employing techniques such as recrystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
SR1555 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group present in the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, such as halogens or alkyl groups.
Applications De Recherche Scientifique
SR1555 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RORγ in various chemical processes.
Biology: Investigated for its effects on T cell differentiation and the development of TH17 cells.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting RORγ and related pathways
Mécanisme D'action
SR1555 hydrochloride exerts its effects by binding to the RORγ receptor and acting as an inverse agonist. This binding leads to the suppression of IL-17 gene expression, which is mediated by TH17 cells. The compound not only inhibits the development and function of TH17 cells but also increases the frequency of T regulatory cells. This dual action makes SR1555 hydrochloride a promising candidate for the treatment of autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
SR1001: Another RORγ-specific ligand with similar inverse agonist activity.
T0901317: A ligand that targets both RORγ and liver X receptors (LXRs).
SR2211: A selective RORγ inverse agonist with a different chemical structure.
Uniqueness
SR1555 hydrochloride stands out due to its high selectivity for RORγ and its dual action of inhibiting TH17 cells while promoting T regulatory cells. This unique profile makes it a valuable tool for studying RORγ-related pathways and developing new therapeutic agents .
Propriétés
IUPAC Name |
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F6N2O2.ClH/c1-15(31)30-12-10-29(11-13-30)14-16-2-4-17(5-3-16)18-6-8-19(9-7-18)20(32,21(23,24)25)22(26,27)28;/h2-9,32H,10-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUOFZJUUXXRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)





![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)
![8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B610899.png)

